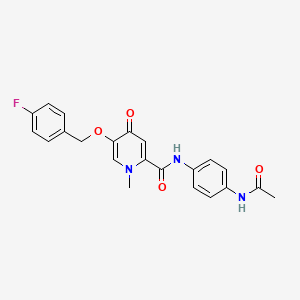
2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BODIPY, is a fluorescent dye commonly used in scientific research. It has a unique structure that allows it to emit bright and stable fluorescence, making it an excellent tool for imaging and detection applications. In
Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes for LCD Technology and Neurodegenerative Therapeutics A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, leading to the development of boron-containing stilbene derivatives. These compounds, through simple and high-yield reactions, show potential as intermediates for synthesizing conjugated polyenes, which could be utilized in new materials for LCD technology. Additionally, their biological testing for potential therapeutic applications in treating neurodegenerative diseases is underway (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Enhanced Brightness and Emission-Tuned Nanoparticles The research explored the use of heterodifunctional polyfluorene building blocks for creating nanoparticles with enhanced fluorescence emission. By employing a specific polymerization technique, nanoparticles displaying bright fluorescence with quantum yields up to 84% were synthesized. These particles are highlighted for their potential in yielding bright and enduring fluorescence, crucial for applications in imaging and sensing (Fischer, Baier, & Mecking, 2013).
Medicinal Chemistry and Biological Studies
Lipogenic Inhibitors for Cholesterol Biosynthesis A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives was synthesized and shown to inhibit lipogenesis by suppressing lipogenic gene expression in mammalian hepatocytes. Notably, compounds like BF102 also inhibited cholesterol biosynthesis, indicating their potential as lead compounds for lipid-lowering drugs, with preliminary in vivo data suggesting low toxicity (Das, Zhao, Tang, & Yang, 2011).
Organic Synthesis and Functionalization
Precision Synthesis of Polymers The chain-growth polymerization method for synthesizing polyfluorenes via Suzuki-Miyaura coupling reaction from an externally added initiator unit demonstrated the capability to produce well-defined polyfluorenes with narrow molecular weight distributions. This methodology underscores the precision achievable in polymer synthesis, essential for creating materials with specific properties (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest .
Mode of Action
2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets, the cyclin-dependent kinases, by inhibiting their activity . This inhibition results in the disruption of the cell cycle, preventing the cells from dividing and proliferating .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting cyclin-dependent kinases . The downstream effects include cell cycle arrest and prevention of cell proliferation .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion .
Result of Action
The molecular and cellular effects of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the inhibition of cyclin-dependent kinases, disruption of the cell cycle, and prevention of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
Propriétés
IUPAC Name |
2-(4-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILXGVKHSJXRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598827.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2598829.png)

![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)
![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2598840.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)
![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)


![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)